molecular formula C18H19N3O3S2 B2923250 6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 896354-90-8

6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2923250
CAS No.: 896354-90-8
M. Wt: 389.49
InChI Key: WXGGWPXDGYVWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and an amide group . Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . For example, pyrimidines can be synthesized through a reaction involving a β-ketoester, an aldehyde, and ammonia .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Pyrimidines, for example, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds such as pyrimidines can undergo a variety of reactions, including oxidation, amination, halogenation, and various C-C bond-forming reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine compounds, for example, are known to improve water solubility due to their poor basicity .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis and Antimicrobial Activity

    Bakhite et al. (2004) conducted a study on the synthesis of related pyridothienopyrimidine derivatives, including antimicrobial activity screening for some compounds. This research highlights the potential of such compounds in the development of antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

  • Development of Polyheterocyclic Systems

    Another study by Bakhite, Al‐Sehemi, & Yamada (2005) focused on synthesizing derivatives of thieno[2,3-b]pyridine-2-carboxamides and their conversion into polyheterocyclic systems. This research demonstrates the versatility of such compounds in synthesizing complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activities

  • Antimicrobial Activity of Novel Derivatives: Kolisnyk et al. (2015) investigated the antimicrobial activity of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating significant activity against various microorganisms (Kolisnyk et al., 2015).

Chemical Reactions and Properties

  • Reaction with ortho-Formylbenzoic Acid: Vasilin et al. (2015) explored the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to the formation of angular dihydropyrido-thieno-pyrimido-isoindole diones. This study provides insights into the chemical behavior and potential applications of such compounds (Vasilin et al., 2015).

Fluorescence and UV Properties

  • Formation of Fluorescent Derivatives: Dotsenko et al. (2021) conducted research on the formation of thieno[2′,3′:5.6]pyrimido[2,1-a]isoindole derivatives, noting the pronounced UV fluorescence of one of the compounds. This study indicates the potential use of these derivatives in applications requiring fluorescent properties (Dotsenko et al., 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the therapeutic properties of similar compounds, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

6-acetyl-2-[(4-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-10(22)21-8-7-13-14(9-21)26-18(15(13)16(19)23)20-17(24)11-3-5-12(25-2)6-4-11/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGGWPXDGYVWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.